molecular formula C9H15N3S B1517173 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 1018295-48-1

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No. B1517173
M. Wt: 197.3 g/mol
InChI Key: YJQMXQDBUPFSBV-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary. For example, 1-(2-Aminoethyl)pyrrolidine has a boiling point of 66-70 °C/23 mmHg and a density of 0.901 g/mL at 25 °C .

Scientific Research Applications

Tautomerism and Divalent N(I) Character

  • Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound with structural similarities, revealed insights into its dynamic tautomerism and divalent N(I) character. Quantum chemical analysis identified competitive isomeric structures and elucidated the electron distribution, tautomeric preferences, and protonation energy, highlighting its potential in therapeutic applications due to these unique chemical properties (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Chemical Bond Formation

  • A novel, metal-free synthesis method for imidazo[1,2-a]pyridines was developed, demonstrating an approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols. This method emphasizes the versatility and chemical reactivity of pyridin-2-amine derivatives in constructing complex molecules (Cao et al., 2014).

Oxidative C–H Functionalization

  • A study focused on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This research highlights a metal-free approach and broad substrate scope, offering a simple product purification process and potential for medicinal chemistry applications (Mariappan et al., 2016).

Domino Reactions and Compound Synthesis

  • The domino reactions of 1,3-thiazolidinedione with various organic amines were studied, leading to the synthesis of dihydrothiophenes or spirocyclic compounds. This research demonstrates the utility of secondary and primary amines in generating novel thiazole derivatives through ring-opening/recyclization or Michael addition/spirocyclization reactions, which could have implications in the development of new drugs or materials (Sun et al., 2009).

Safety And Hazards

Safety and hazards associated with pyrrolidine derivatives can vary. For example, 1-(2-Aminoethyl)pyrrolidine is classified as a flammable liquid and skin corrosive .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives, including “2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine”, may continue to play a significant role in drug discovery due to their structural diversity and potential for modification .

properties

IUPAC Name

2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMXQDBUPFSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
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2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
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2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
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2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 6
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2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

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